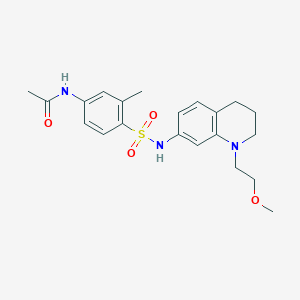
N-(4-(N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)-3-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)-3-methylphenyl)acetamide is a complex organic compound notable for its intriguing structure and diverse applications in various fields of science and industry. Its molecular configuration, involving a combination of methoxyethyl, tetrahydroquinoline, sulfamoyl, and acetamide groups, suggests potential utility in pharmacological and chemical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of N-(4-(N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)-3-methylphenyl)acetamide typically involves multi-step organic synthesis procedures:
Formation of the 2-methoxyethyl-1,2,3,4-tetrahydroquinoline Core: : This step involves the cyclization of appropriate precursor compounds under reductive amination conditions to form the tetrahydroquinoline ring system.
Introduction of the Sulfamoyl Group: : The sulfamoylation is achieved by reacting the tetrahydroquinoline intermediate with sulfonyl chlorides in the presence of a base such as triethylamine.
Acetamidation: : Finally, the acetamide group is introduced through acylation reactions using acetic anhydride or acetyl chloride in a suitable solvent like dichloromethane.
Industrial Production Methods
For large-scale production, the process is optimized for yield and purity, incorporating flow chemistry techniques to enhance reaction efficiency and product isolation. Continuous flow reactors and automated synthesis protocols are commonly used to ensure consistency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The compound may undergo oxidation, especially at the tetrahydroquinoline ring, leading to various quinoline derivatives.
Reduction: : Reduction reactions can potentially occur at the sulfamoyl group, converting it into other functional groups.
Substitution: : Various substitution reactions can modify the aromatic ring, adding different functional groups that can influence the compound's properties.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: : Halogens (e.g., chlorine, bromine) in the presence of catalysts like iron or aluminum chloride.
Major Products
Depending on the reaction conditions, major products include various substituted quinolines, sulfonamides, and acetylated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
This compound is often used as an intermediate in the synthesis of more complex molecules and as a model compound in studying reaction mechanisms.
Biology
In biological research, it serves as a probe molecule for investigating enzyme interactions and metabolic pathways, given its structural similarity to certain bioactive molecules.
Medicine
Pharmacologically, this compound and its derivatives are explored for potential therapeutic effects, particularly in areas like anti-inflammatory, antimicrobial, and anticancer research.
Industry
In the industrial sector, it finds applications in the synthesis of dyes, pigments, and as a specialty chemical in polymer production.
Wirkmechanismus
The precise mechanism of action depends on the specific application:
Pharmacological Effects: : It interacts with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Chemical Reactions: : The presence of multiple functional groups facilitates diverse chemical transformations, enabling its use as a versatile intermediate.
Vergleich Mit ähnlichen Verbindungen
Compared to other compounds with similar structures, such as other sulfamoyl-quinoline derivatives, N-(4-(N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)-3-methylphenyl)acetamide is unique due to its specific substitution pattern and functional group arrangement. This uniqueness translates to distinct reactivity and application profiles.
List of Similar Compounds
N-(4-(N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)-phenyl)acetamide
N-(4-(N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)-3-chlorophenyl)acetamide
N-(4-(N-(1-(2-ethoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)-3-methylphenyl)acetamide
Would you like more detail on any specific section or another deep dive into a different compound?
Eigenschaften
IUPAC Name |
N-[4-[[1-(2-methoxyethyl)-3,4-dihydro-2H-quinolin-7-yl]sulfamoyl]-3-methylphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4S/c1-15-13-18(22-16(2)25)8-9-21(15)29(26,27)23-19-7-6-17-5-4-10-24(11-12-28-3)20(17)14-19/h6-9,13-14,23H,4-5,10-12H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYEUKOZFIRWNFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)NC2=CC3=C(CCCN3CCOC)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B2714338.png)
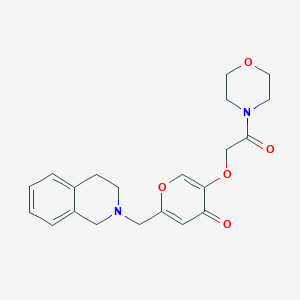
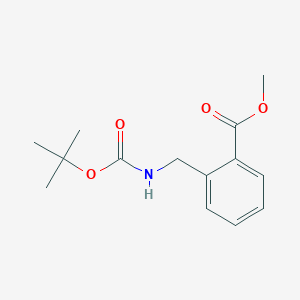
![2-{[1-(5-fluoro-1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2714341.png)
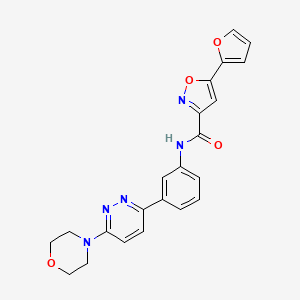
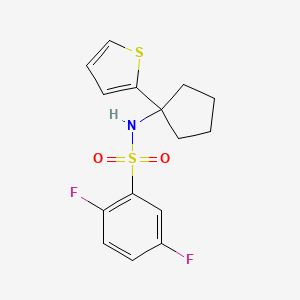
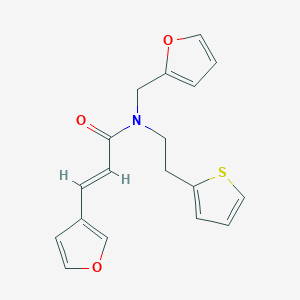
![2-({5-[(furan-2-yl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2714348.png)
![N-(4-fluorophenyl)-1-methyl-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2714349.png)
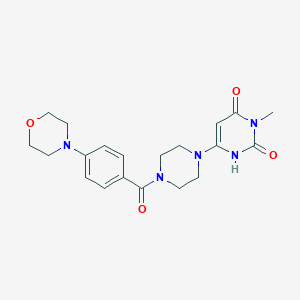

![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-mesitylacetamide](/img/structure/B2714357.png)
![2-ethoxy-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzamide](/img/structure/B2714358.png)
![2-{[1-(4,4-Difluorocyclohexanecarbonyl)piperidin-3-yl]methoxy}-6-methylpyridine](/img/structure/B2714359.png)
